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Compound of Interest

Compound Name: R916562

Cat. No.: B11934297

For researchers, scientists, and drug development professionals, understanding the nuances
between kinase inhibitors is critical. This guide provides a detailed comparison of R112 and
Fostamatinib, focusing on their activity as Spleen Tyrosine Kinase (Syk) inhibitors.

At the outset, it is crucial to clarify the relationship between these two agents. Both
Fostamatinib (also known as R788) and R112 are prodrugs.[1][2] A prodrug is an inactive
compound that is converted into a pharmacologically active agent within the body. In this case,
both Fostamatinib and R112 are metabolized into the same active molecule: R406 (also called
tamatinib).[3] Therefore, a direct comparison of their in vitro inhibitory activity against Syk
kinase is fundamentally an analysis of R406's performance.

The primary distinction between Fostamatinib and R112 lies in their formulation and
subsequent pharmacokinetic profiles, not in the mechanism of the active inhibitor itself.
Fostamatinib is an orally administered prodrug that is rapidly converted in the gut by alkaline
phosphatase to the active metabolite, R406.[4][5] R112 has been studied as an intranasal
formulation for conditions like allergic rhinitis.[6]

Quantitative Comparison of Syk Kinase Inhibition

Since R406 is the active metabolite for both prodrugs, the following table summarizes its
inhibitory potency against Syk kinase.
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Compound Target Kinase Assay Type ICso0 Ki

R406 (Active
metabolite of Cell-free kinase

o Syk 41 nM 30 nM
Fostamatinib and assay

R112)

ICso (Half maximal inhibitory concentration) represents the concentration of a drug that is
required for 50% inhibition in vitro. A lower ICso value indicates greater potency. Ki (Inhibition
constant) represents the equilibrium constant for the binding of the inhibitor to the enzyme. A
lower Ki value indicates a higher binding affinity.

Data sourced from multiple studies confirm that R406 is a potent, ATP-competitive inhibitor of
Syk, binding to its ATP pocket with high affinity.[7][8][9][10]

Mechanism of Action: The Role of Syk Kinase

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the
signaling pathways of various immune cells. It is essential for transducing signals from
immunoreceptors such as the B-cell receptor (BCR) and Fc receptors (FCR).[7][11]

Upon receptor activation, Syk is recruited and initiates a signaling cascade involving
downstream molecules like Phospholipase Cy (PLCy) and VAV proteins, ultimately leading to
the activation of transcription factors such as NF-kB and NFAT.[12][13] This cascade is crucial
for a range of cellular responses, including proliferation, differentiation, phagocytosis, and the
release of inflammatory mediators.[14][15]

By inhibiting Syk, R406 effectively blocks these signaling pathways. This disruption of Fc
receptor and B-cell receptor signaling is the therapeutic basis for Fostamatinib's use in chronic
immune thrombocytopenia (ITP), where it reduces the immune-mediated destruction of
platelets.[4][16]

Below is a diagram illustrating the Syk kinase signaling pathway and the point of inhibition by
R406.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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